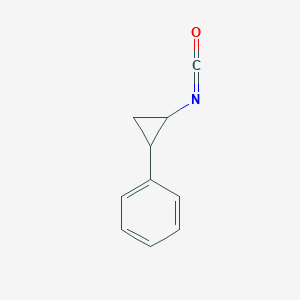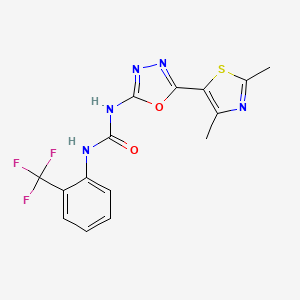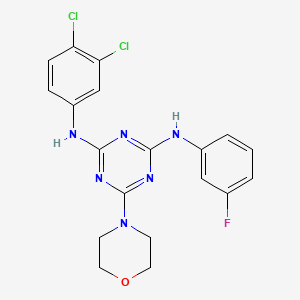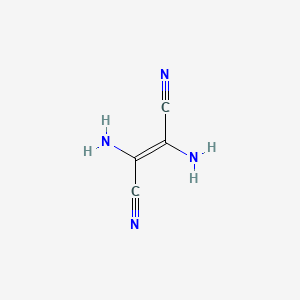
(2-异氰酸环丙基)苯
描述
(2-Isocyanatocyclopropyl)benzene is a chemical compound with the molecular formula C10H9NO . It is a derivative of benzene, which is a cyclic hydrocarbon .
Molecular Structure Analysis
The molecular structure of (2-Isocyanatocyclopropyl)benzene consists of a benzene ring attached to a cyclopropyl group which is further attached to an isocyanate group . The average molecular mass is 159.185 Da .科学研究应用
化学研究中的苯衍生物
苯及其衍生物,包括 (2-异氰酸环丙基)苯,在化学研究中至关重要,其应用范围从生物医学研究到材料科学。对它们的研究所导致了对芳香性和离域概念在化学中的理解 (Marwitz 等人,2009)。
合成优化
研究集中在优化苯衍生物的合成,例如 1,3-双(异氰酸甲基)苯,这些衍生物在光学聚合物复合材料和各个行业中很有价值。鉴于传统合成方法面临的挑战,这些努力旨在开发更安全、更环保的合成路线 (Jianxun 等人,2018)。
用于器件应用的分子设计
多环芳烃 (PAH),包括苯衍生物,是有机半导体研究中不可或缺的一部分。它们在有机场效应晶体管和有机光伏电池中具有潜在应用。分子设计的进步导致了稳定的 PAH 的产生,这些 PAH 在两个维度上扩展了共轭,这对环境稳定性和高器件性能至关重要 (Zhang 等人,2015)。
环化和闭环研究
已经对 C 中心自由基向异氰酸酯的环闭合进行了研究,以了解异氰酸酯基团的反应性。此类研究在合成化学中至关重要,可深入了解复杂分子结构的形成 (Minin & Walton,2004)。
有机合成中的催化
苯衍生物已在催化剂驱动的反应中得到探索。例如,金 (I) 催化的衍生物(如 (环丙亚烷基环己基)苯)中的串联 C-H 和 C-C 键活化展示了通过创新催化过程创建联芳基衍生物的潜力 (Jiang 等人,2010)。
结构多样性和合成方法
苯衍生物的结构多样性很重要,因为有多种取代的可能性。C-H 活化和交叉偶联反应等合成方法的进步使得探索这种多样性成为可能,从而产生了具有不同性质的新型化合物 (Suzuki 等人,2015)。
环境影响研究
了解苯及其衍生物的环境影响也至关重要。例如,苯氧化动力学和机理方面的研究有助于评估其环境和健康影响 (Raoult 等人,2004)。
未来方向
作用机制
Target of Action
It is known that benzene and its derivatives generally interact with various cellular components, including proteins and dna .
Mode of Action
(2-Isocyanatocyclopropyl)benzene, like other benzene derivatives, is likely to undergo electrophilic aromatic substitution reactions . The compound can interact with its targets through the formation of C-centered radicals, which can undergo a rapid onward β-scission . This interaction can lead to changes in the structure and function of the target molecules .
Biochemical Pathways
Benzene and its derivatives are known to influence various biochemical processes, including the generation of reactive oxygen species and the induction of oxidative stress .
Pharmacokinetics
It is known that benzene and its derivatives can be absorbed, distributed, metabolized, and excreted by the body . The compound’s ADME properties would significantly impact its bioavailability and overall biological effects.
Result of Action
Benzene and its derivatives are known to cause various cellular changes, including dna damage, cell death, and alterations in cellular signaling pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Isocyanatocyclopropyl)benzene. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity . Furthermore, the compound’s effects can also be influenced by the individual’s exposure level and duration, as well as their metabolic and immune status .
属性
IUPAC Name |
(2-isocyanatocyclopropyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-11-10-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUXVJAFBUZREW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N=C=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63006-15-5 | |
| Record name | (2-isocyanatocyclopropyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[1-(2,5-Difluorobenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2987635.png)

![6-(2-methoxyphenyl)-5-((2-methylbenzyl)thio)-3-phenethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2987641.png)

![N-[2-(4-Benzylmorpholin-2-yl)ethyl]-2-chloroacetamide](/img/structure/B2987643.png)


![N-[(2-Fluoro-5-methoxypyridin-3-yl)methyl]-N-[(3-methylfuran-2-yl)methyl]prop-2-enamide](/img/structure/B2987647.png)
![(2-Aminobicyclo[2.2.2]octan-2-yl)methanol hydrochloride](/img/structure/B2987650.png)
![5-((3,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2987652.png)
![2,5-dichloro-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2987653.png)



